5-Methylisoxazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52269. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

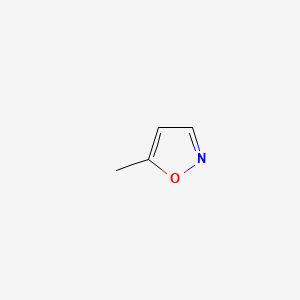

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-3-5-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQOIYCTCOEHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064000 | |

| Record name | Isoxazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5765-44-6 | |

| Record name | 5-Methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5765-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoxazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2P4IBF1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-methylisoxazole synthesis from ethyl acetoacetate and hydroxylamine

Introduction

5-Methylisoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a crucial building block for various pharmacologically active molecules. Its synthesis from readily available starting materials, ethyl acetoacetate (B1235776) and hydroxylamine (B1172632), presents a classic yet nuanced transformation in organic chemistry. This technical guide provides an in-depth overview of the synthesis of this compound, detailing the reaction mechanism, experimental protocols, and relevant quantitative data. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Reaction Mechanism and Pathway

The synthesis of this compound from ethyl acetoacetate and hydroxylamine proceeds through a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of hydroxylamine on the keto group of ethyl acetoacetate to form an oxime intermediate. This is followed by an intramolecular cyclization and dehydration to yield the isoxazole (B147169) ring.

It is important to note that the reaction between a β-keto ester like ethyl acetoacetate and hydroxylamine can potentially lead to two isomeric products: 3-methylisoxazol-5-one and 5-methylisoxazol-3-one. The formation of the desired this compound often requires a strategic modification of the starting material to direct the cyclization process. A common and effective approach involves the use of ethyl 2-ethoxymethyleneacetoacetate, which is synthesized from ethyl acetoacetate and triethyl orthoformate. This intermediate ensures the regioselective formation of the this compound scaffold.

The overall transformation can be visualized as a two-step process:

-

Formation of Ethyl 2-ethoxymethyleneacetoacetate: Ethyl acetoacetate is reacted with triethyl orthoformate in the presence of an acid catalyst, typically acetic anhydride (B1165640).

-

Cyclization to Ethyl this compound-4-carboxylate: The resulting ethyl 2-ethoxymethyleneacetoacetate is then reacted with hydroxylamine hydrochloride in the presence of a base. This step proceeds via the formation of an oxime intermediate, followed by a rapid intramolecular cyclization and elimination of ethanol (B145695) and water to form the stable isoxazole ring.

-

Decarboxylation: The final step to obtain this compound involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by decarboxylation.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of this compound derivatives and represent a viable pathway to the target molecule.

Step 1: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate

Materials:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

Procedure:

A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride is heated at a temperature ranging from 75°C to 150°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess reagents and byproducts are removed by distillation under reduced pressure to yield crude ethyl 2-ethoxymethyleneacetoacetate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl this compound-4-carboxylate

Materials:

-

Ethyl 2-ethoxymethyleneacetoacetate

-

Hydroxylamine hydrochloride or hydroxylamine sulfate

-

Inorganic base (e.g., sodium acetate, sodium carbonate)

-

Organic solvent (e.g., ethanol, methanol, tetrahydrofuran)

Procedure:

Hydroxylamine hydrochloride (or sulfate) is dissolved in water to prepare an aqueous solution. In a separate reaction vessel, ethyl 2-ethoxymethyleneacetoacetate is dissolved in an appropriate organic solvent. The aqueous solution of hydroxylamine is then added to the organic solution containing the starting material and an inorganic base. The reaction is typically carried out at a low temperature, ranging from -20°C to 10°C. After the reaction is complete, the mixture is allowed to separate into aqueous and organic layers. The organic layer containing the product is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure to yield ethyl this compound-4-carboxylate.

Step 3: Synthesis of this compound (via Hydrolysis and Decarboxylation)

Materials:

-

Ethyl this compound-4-carboxylate

-

Strong acid (e.g., sulfuric acid, hydrochloric acid) or base (e.g., sodium hydroxide)

Procedure:

The ethyl this compound-4-carboxylate is subjected to hydrolysis using a strong acid or base to yield this compound-4-carboxylic acid. The resulting carboxylic acid is then heated at an elevated temperature to induce decarboxylation, affording the final product, this compound. The crude product can be purified by distillation or chromatography.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of ethyl this compound-4-carboxylate, a crucial intermediate in the preparation of this compound.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| 1 | Ethyl acetoacetate, Triethyl orthoformate | Acetic anhydride | 75 - 150 | - | - | - | [1] |

| 2 | Ethyl 2-ethoxymethyleneacetoacetate, Hydroxylamine hydrochloride | Inorganic base, Organic solvent/Water | -20 - 10 | - | >78 (overall for 2 steps) | >99 | [2] |

Note: The yield and purity data are based on the synthesis of ethyl this compound-4-carboxylate as reported in the cited patent.

Visualizations

Reaction Pathway

Caption: Synthetic pathway to this compound from ethyl acetoacetate.

Experimental Workflow

References

The Formation of the 5-Methylisoxazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmaceuticals and agrochemicals due to its unique physicochemical properties and diverse biological activities. Understanding the mechanisms of its formation is paramount for the rational design and efficient synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the this compound ring, with a focus on reaction mechanisms, experimental protocols, and quantitative data.

1,3-Dipolar Cycloaddition: The Cornerstone of Isoxazole (B147169) Synthesis

The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[1][2] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, which is an alkyne for the synthesis of isoxazoles.[1] The reaction is highly valued for its stereospecificity, diastereoselectivity, and regioselectivity, offering a powerful tool for the synthesis of complex molecules.[1]

In Situ Generation of Nitrile Oxides

Nitrile oxides are often unstable and are typically generated in situ from more stable precursors. Common methods for their generation include the dehydration of primary nitro compounds, the oxidation of aldoximes, or the dehydrohalogenation of hydroxamoyl halides.[3][4][5]

A general workflow for the 1,3-dipolar cycloaddition is depicted below:

Mechanism of 1,3-Dipolar Cycloaddition

The concerted mechanism of the [3+2] cycloaddition between a nitrile oxide and propyne to yield this compound is illustrated below. The regioselectivity, leading to the 5-substituted product, is governed by both steric and electronic factors.[6]

Quantitative Data for 1,3-Dipolar Cycloaddition Routes

The following table summarizes various methods for the synthesis of this compound derivatives via 1,3-dipolar cycloaddition, highlighting the diversity of precursors and reaction conditions.

| Precursor for Nitrile Oxide | Dipolarophile | Catalyst/Reagents | Solvent | Yield (%) | Reference |

| (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | Phenylacetylene | Cu/Al2O3 | Solvent-free (ball-milling) | 95 | [3] |

| Aromatic Aldehydes (via oxime and hydroximino chloride) | 4-Alkynyl sinomenine | NCS, TEA | DMF | Good to Excellent | [4] |

| α-Nitro Ketones | Alkynes | NaHSO4/SiO2 or Amberlyst 15 | - | Very Good | [5] |

| Methyl Ketones | Alkynes | tert-Butyl nitrite | - | - | [7] |

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via Hydroxyimidoyl Chlorides

This protocol is adapted from a mechanochemical approach, offering a solvent-free and efficient synthesis.[3]

-

Preparation of the Reaction Mixture: In a ball-milling vessel, combine the terminal alkyne (1.0 mmol), the hydroxyimidoyl chloride (1.2 mmol), and the Cu/Al2O3 nanocomposite catalyst (10 mol%).

-

Mechanochemical Reaction: Mill the mixture in a planetary ball mill at a specified frequency (e.g., 25 Hz) for a designated time (typically 30-60 minutes).

-

Work-up and Purification: After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3,5-disubstituted isoxazole.

Cyclocondensation Reactions: Classical Routes to Isoxazoles

Another fundamental approach to the this compound ring involves the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (B1172632).[8][9] This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns that may be less accessible through cycloaddition routes.

Condensation of β-Enamino Ketoesters with Hydroxylamine

A common strategy involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride.[9] The regioselectivity of this reaction can be controlled to favor the formation of the desired 5-substituted isoxazole.

The logical relationship for the synthesis of 5-substituted isoxazoles from β-enamino ketoesters is outlined below.

Synthesis from Acetylacetone

Acetylacetone is a readily available 1,3-dicarbonyl compound that can serve as a precursor to 5-methylisoxazoles.[10] The reaction with hydroxylamine proceeds via the formation of an oxime intermediate, followed by cyclization and dehydration.

Quantitative Data for Cyclocondensation Routes

The following table presents data for the synthesis of this compound derivatives through cyclocondensation reactions.

| 1,3-Dicarbonyl Precursor | Reagents | Solvent | Yield (%) | Reference |

| Ethyl ethoxymethyleneacetoacetic ester | Hydroxylamine sulfate, Sodium acetate | - | - | [11][12] |

| Dimethyl oxalate (B1200264) and Acetone (B3395972) | Sodium methoxide (B1231860), Hydroxylamine hydrochloride | Methanol (B129727) | 77 | [13] |

| Ethyl acetoacetate (B1235776) and Acetonitrile | Metal base, p-Toluenesulfonyl hydrazide, Hydroxylamine hydrochloride | - | - | [14] |

Experimental Protocol: Synthesis of this compound-3-carboxamide

This one-pot synthesis provides an efficient route to a key this compound derivative.[13]

-

Claisen Condensation: To a stirred solution of sodium methoxide (180g, 28%) at 0-10 °C, a mixed solution of dimethyl oxalate (59g), acetone (45g), and methanol (100ml) is added dropwise over approximately 2 hours. The reaction mixture is stirred at this temperature for an additional 3 hours.

-

Cyclization: The reaction is cooled to 10 °C, and sulfuric acid is slowly added to adjust the pH to 4-5. Hydroxylamine hydrochloride (45g) is then added, and the mixture is refluxed for 8 hours.

-

Ammonolysis: After cooling to 10 °C, ammonia (B1221849) gas is bubbled through the solution until saturation, while maintaining the temperature between 20-25 °C.

-

Isolation: The methanol is removed under reduced pressure. Water (500ml) is added, and the mixture is heated to 70 °C and stirred for 2 hours. After cooling to 20 °C, the product is collected by filtration, washed with water until neutral, and dried to yield this compound-3-carboxamide.

Conclusion

The synthesis of the this compound ring is a well-established field with a variety of robust and efficient methodologies. The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with propyne stands out as a highly versatile and regioselective approach. Concurrently, classical cyclocondensation reactions of 1,3-dicarbonyl compounds with hydroxylamine offer reliable and often high-yielding pathways to specifically substituted 5-methylisoxazoles. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and development of isoxazole-containing compounds.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylacetone - Wikipedia [en.wikipedia.org]

- 11. US20030139606A1 - Process for preparing this compound-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 12. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

- 14. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-methylisoxazole, a key heterocyclic compound relevant in medicinal chemistry and drug development. This document details the expected data from various spectroscopic techniques, provides generalized experimental protocols, and presents the information in a clear and accessible format for researchers and scientists.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for ease of comparison and reference.

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.017 | d | 1.75 | H-3 |

| 5.930 | d | 1.75 | H-4 |

| 2.394 | s | - | -CH₃ |

| Solvent: CS₂[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.78 | C-5 |

| 150.46 | C-3 |

| 100.91 | C-4 |

| 11.93 | -CH₃ |

| Solvent: CDCl₃[1] |

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3125 | =C-H stretch (aromatic) |

| 2920 | C-H stretch (methyl) |

| 1610, 1490, 1440 | C=C and C=N ring stretching |

| 1380 | C-H bend (methyl) |

| 920 | Ring breathing |

| Sample Preparation: Liquid Film |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 83 | 100 | [M]⁺ (Molecular Ion) |

| 54 | ~50 | [M - CHO]⁺ |

| 42 | ~40 | [CH₃CN]⁺ or [C₂H₂O]⁺ |

| Ionization Method: Electron Ionization (EI) |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a small organic molecule like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., -10 to 220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (e.g., KBr)

-

Pipette

Procedure (ATR method):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound onto the ATR crystal.

-

Record the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum will show the infrared absorption bands of the sample.

-

Label the significant peaks with their corresponding wavenumbers.

-

Procedure (Liquid Film method):

-

Sample Preparation:

-

Place a drop of the liquid sample on a clean salt plate.

-

Place a second salt plate on top, spreading the liquid into a thin film.

-

-

Sample Analysis:

-

Place the salt plates in the spectrometer's sample holder.

-

Record the spectrum.

-

-

Cleaning:

-

Clean the salt plates with a suitable dry solvent (e.g., dichloromethane (B109758) or chloroform) and store them in a desiccator.

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane, hexane)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile solvent.[5]

-

Transfer the solution to a GC autosampler vial.

-

-

Instrument Setup:

-

GC Parameters:

-

Injector Temperature: e.g., 250 °C

-

Oven Temperature Program: e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: e.g., m/z 35-300.

-

Ion Source Temperature: e.g., 230 °C.

-

Transfer Line Temperature: e.g., 280 °C.

-

-

-

Analysis:

-

Inject a small volume of the sample (e.g., 1 µL) into the GC.

-

The sample is vaporized and separated on the column, and then ionized and detected by the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Objective: To measure the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse the sample cuvette with the prepared solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Record the absorption spectrum of the sample.

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength of maximum absorption (λmax).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-methylisoxazole. The information presented herein is intended to support researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry in the unambiguous identification and characterization of this important chemical scaffold.

Introduction

This compound is a key heterocyclic moiety found in a variety of biologically active compounds and serves as a versatile building block in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of more complex derivatives. This guide presents detailed ¹H and ¹³C NMR data, standardized experimental protocols for data acquisition, and visual aids to facilitate the interpretation of the spectral information.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the two aromatic protons and the methyl group protons.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H-3 | 8.017 | Doublet of Quartets (dq) | J(H3,H4) = 1.75, J(H3,CH3) = 0.64 |

| H-4 | 5.930 | Doublet of Quartets (dq) | J(H4,H3) = 1.75, J(H4,CH3) = -0.89 |

| -CH₃ | 2.394 | Doublet of Doublets (dd) | J(CH3,H3) = 0.64, J(CH3,H4) = -0.89 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the three carbon atoms of the isoxazole (B147169) ring and the methyl group carbon.[1]

| Signal Assignment | Chemical Shift (δ) in ppm |

| C-5 | 168.78 |

| C-3 | 150.46 |

| C-4 | 100.91 |

| -CH₃ | 11.93 |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound and similar small organic molecules.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and label it appropriately.

2. NMR Data Acquisition:

-

Instrument: A standard 300 MHz or 500 MHz NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 5.0 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: 0 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and measure the coupling constants.

Visualizations

The following diagrams illustrate the structure of this compound with atom numbering and a generalized workflow for NMR analysis.

Caption: Structure of this compound with atom numbering for NMR signal assignment.

Caption: Generalized experimental workflow for NMR spectroscopy.

References

The Fundamental Reactivity of the 5-Methylisoxazole Ring: An In-depth Technical Guide

The 5-methylisoxazole ring is a privileged scaffold in medicinal chemistry and organic synthesis, valued for its unique electronic properties and versatile reactivity. This guide provides a comprehensive exploration of the core reactivity of this heterocycle, offering insights for researchers, scientists, and drug development professionals.

Electronic Structure and Aromaticity

The isoxazole (B147169) ring is an electron-rich aromatic system. The presence of the electronegative oxygen and nitrogen atoms significantly influences its electronic distribution. The oxygen atom acts as a π-electron donor, while the pyridine-like nitrogen atom is electron-withdrawing. This "push-pull" electronic nature, coupled with the inherent weakness of the N-O bond, dictates the ring's susceptibility to a range of chemical transformations. The 5-methyl group, being electron-donating through hyperconjugation, further modulates the reactivity of the ring, particularly influencing the regioselectivity of certain reactions.

Key Reactivity Patterns

The reactivity of the this compound ring can be broadly categorized into reactions that maintain the ring's integrity and those that proceed via its cleavage.

Electrophilic Aromatic Substitution

Electrophilic substitution on the isoxazole ring predominantly occurs at the C4 position, which is the most electron-rich carbon. The 5-methyl group can further activate this position. Common electrophilic substitution reactions include nitration and halogenation.

Halogenation: Halogenation, such as bromination, also occurs at the C4 position. The reaction of 3-aryl-5-methyl-isoxazole-4-carboxylates with N-bromosuccinimide (NBS) can lead to bromination of the 5-methyl group, but electrophilic substitution on the ring at C4 is also a known reaction pathway for isoxazoles.[2]

Below is a generalized workflow for electrophilic substitution on the this compound ring.

References

Physicochemical Properties of 5-Methylisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole is a heterocyclic organic compound with the chemical formula C₄H₅NO. As a substituted isoxazole (B147169), it serves as a crucial building block in medicinal chemistry and drug development due to the isoxazole ring's role as a bioisostere for various functional groups.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant synthesis and characterization data.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These properties are critical for predicting the behavior of the molecule in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO | [2][3] |

| Molecular Weight | 83.09 g/mol | [2][3][4] |

| Boiling Point | 116-122 °C | [5] |

| Density | 1.0224 g/cm³ at 20 °C | [5] |

| pKa (Predicted) | Not explicitly available for this compound. The pKa of this compound-3-carboxylic acid is predicted to be 3.46±0.10. | |

| logP (Computed) | 0.5 | [4] |

| Appearance | Liquid | Inferred from boiling point |

| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727). | [6] |

| CAS Number | 5765-44-6 | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters and the synthesis of this compound are provided below.

Synthesis of this compound

Principle: The synthesis of this compound can be achieved through the condensation and cyclization reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). A general and effective method involves the reaction of hydroxylamine hydrochloride with acetylacetaldehyde or a precursor.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.0 equivalent) in a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add acetylacetaldehyde dimethyl acetal (B89532) (1.0 equivalent) and a catalytic amount of a suitable acid (e.g., hydrochloric acid).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by distillation to obtain pure this compound.

Determination of Partition Coefficient (logP) by Shake-Flask Method

Principle: The shake-flask method is a classical technique to determine the partition coefficient of a compound between two immiscible liquid phases, typically n-octanol and water. The logP is the logarithm of the ratio of the concentrations of the solute in the two phases at equilibrium.[7][8]

Experimental Workflow:

Caption: Workflow for logP determination by the shake-flask method.

Detailed Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the water-saturated n-octanol phase at a known concentration.

-

Partitioning: In a separatory funnel, add a known volume of the this compound stock solution and a known volume of the n-octanol-saturated water.

-

Equilibration: Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to ensure equilibrium is reached. Allow the phases to separate completely.

-

Sampling: Carefully withdraw aliquots from both the n-octanol and aqueous phases.

-

Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte and monitoring the resulting change in pH. The pKa corresponds to the pH at the half-equivalence point.[9][10]

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Prepare a dilute aqueous solution of this compound of known concentration (e.g., 0.01 M). If the compound has low water solubility, a co-solvent such as methanol or DMSO may be used, and the pKa can be extrapolated to 100% aqueous solution.

-

Titration: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of the burette containing the standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or the maximum of the first derivative). The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 2.39 (s, 3H, CH₃), 5.93 (d, 1H, H-4), 8.02 (d, 1H, H-3) | [11] |

| ¹³C NMR (CDCl₃) | δ (ppm): 11.9 (CH₃), 100.9 (C-4), 150.5 (C-3), 168.8 (C-5) | [11] |

| IR (Neat) | Characteristic peaks for C-H, C=N, C=C, and N-O stretching and bending vibrations. | [11] |

Conclusion

This technical guide provides a consolidated resource on the core physicochemical properties of this compound, a compound of significant interest in pharmaceutical and chemical research. The presented data and detailed experimental protocols are intended to support researchers and scientists in their work with this versatile heterocyclic molecule. The provided workflows and diagrams offer a clear visual representation of the experimental procedures, facilitating their implementation in a laboratory setting.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. PubChemLite - this compound (C4H5NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C4H5NO | CID 79833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. This compound(5765-44-6) 1H NMR spectrum [chemicalbook.com]

Quantum Chemical Calculations for 5-Methylisoxazole Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key structural motif in numerous pharmaceutical agents.[1][2] Understanding the inherent stability of the this compound ring is paramount for predicting its reactivity, degradation pathways, and overall suitability for various applications. Quantum chemical calculations offer a powerful in silico approach to elucidate the thermodynamic and kinetic stability of this molecule. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the stability of this compound, details the key experimental protocols for these calculations, and presents available quantitative data.

Core Concepts in Stability Analysis

The stability of a molecule like this compound can be assessed from two primary perspectives:

-

Thermodynamic Stability: This refers to the inherent energy of the molecule relative to its constituent elements or isomeric forms. Key parameters include the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and relative energies of different conformers. A lower energy indicates greater thermodynamic stability.

-

Kinetic Stability: This relates to the molecule's resistance to chemical change or decomposition. It is characterized by the activation energies (Ea) of potential reaction pathways, such as ring-opening reactions. A higher activation energy barrier implies greater kinetic stability.

Quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited to calculate these parameters and provide deep insights into the factors governing molecular stability.

Methodologies and Experimental Protocols

The computational investigation of this compound stability typically follows a systematic workflow.

Geometry Optimization

The first and most crucial step is to determine the equilibrium geometry of the this compound molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

Protocol:

-

Software: Gaussian, ORCA, or GAMESS are commonly used software packages.[3]

-

Method: Density Functional Theory (DFT) is the most prevalent method, offering a good balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[4]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurately modeling molecular structures and energies.[4]

-

Input File (Gaussian Example):

-

Verification: A frequency calculation is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Conformational Analysis

For molecules with rotatable bonds, such as the methyl group in this compound, it is important to identify all low-energy conformers.

Protocol:

-

A potential energy surface scan is performed by systematically rotating the methyl group's dihedral angle.

-

The energy of the molecule is calculated at each rotational step.

-

The resulting energy profile reveals the most stable conformer(s) and the rotational energy barriers.

Thermodynamic Properties Calculation

Once the optimized geometry is obtained, various thermodynamic properties can be calculated to assess the thermodynamic stability.

Protocol:

-

Enthalpy and Gibbs Free Energy of Formation: These can be calculated using atomization or isodesmic reaction schemes. The isodesmic approach, which involves balanced reactions where the number and types of bonds are conserved, is generally more accurate as it benefits from the cancellation of systematic errors in the calculations.

-

Key Parameters:

-

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states.

-

Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. A negative value indicates a spontaneous formation process.

-

Kinetic Stability Analysis

To evaluate the kinetic stability, potential decomposition pathways, such as ring-opening reactions, are investigated.

Protocol:

-

Reaction Pathway Mapping: The reaction coordinate for a proposed decomposition pathway is mapped.

-

Transition State (TS) Search: The structure of the transition state along the reaction pathway is located using algorithms like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) methods.

-

Activation Energy (Ea) Calculation: The activation energy is calculated as the energy difference between the transition state and the reactant. A higher activation energy indicates a slower reaction rate and thus greater kinetic stability.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product.

Data Presentation

Thermodynamic Stability of this compound

| Property | Experimental Value (kJ/mol) | Computational Method | Calculated Value (kJ/mol) | Reference |

| Enthalpy of Formation (ΔHf°) | - | G4 | [5] | |

| Gibbs Free Energy of Formation (ΔGf°) | Not Available | Not Available | Not Available |

Note: While a specific experimental value for the enthalpy of formation is mentioned in the literature, the exact value is not provided in the abstract. The G4 composite method is a high-accuracy computational approach suitable for calculating thermochemical data.

Calculated Electronic Properties for Stability Assessment of Isoxazole Derivatives

Quantum chemical descriptors are often used to infer the stability and reactivity of molecules. A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Method/Basis Set | Reference |

| 3,5-diphenylisoxazole | - | - | 1.07 - 6.50 | MPW1PW91/6-31G(d,p) | [6] |

| Substituted oxazolo[5,4-c]isoxazole A8 | - | - | 4.448 | B3LYP/3-21G | [4] |

| Substituted oxazolo[5,4-c]isoxazole A5 | - | - | 2.449 | B3LYP/3-21G | [4] |

Visualization of Workflows and Concepts

Computational Workflow for Stability Analysis

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journalajocs.com [journalajocs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of 5-Methylisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and findings related to the crystal structure analysis of 5-methylisoxazole derivatives. The this compound scaffold is a key heterocyclic motif in medicinal chemistry, and understanding its three-dimensional structure is crucial for rational drug design and development. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and illustrates the typical workflow and intermolecular interactions observed in the solid state.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for a selection of this compound derivatives, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data and Refinement Details for Selected this compound Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | C₁₃H₁₃N₃O | Orthorhombic | Pbca | 15.9437(6) | 16.3936(6) | 7.4913(3) | 90 | 90 | 90 | 8 | [1][2] |

| N-[this compound amino-3-yl]-3,5-di-tert-butylsalicylaldimine | C₁₉H₂₆N₂O₂ | Monoclinic | P2₁/n | 9.024(2) | 22.592(10) | 9.782(3) | 90 | 116.548(2) | 90 | 4 | [3] |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | C₆H₈N₂O₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [4] |

| 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | C₂₁H₂₂FNO₃S | Triclinic | P-1 | 5.9350(6) | 10.1850(14) | 14.8270(2) | 104.938(4) | 97.960(8) | 90.933(6) | 2 | |

| This compound-4-carboxylic acid | C₅H₅NO₃ | Orthorhombic | Pnma | 7.2540(15) | 6.4700(13) | 12.273(3) | 90 | 90 | 90 | 4 | [5] |

Table 2: Selected Bond Lengths and Angles for a Representative this compound Derivative (5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole)

| Bond | Length (Å) | Angle | Angle (°) |

| N1–O2 | 1.404(3) | O17–S16–O18 | 119.81(11) |

| O2–C3 | 1.355(3) |

Data extracted from the referenced literature.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of well-defined experimental steps, from the synthesis of the compound to the final refinement of the crystal structure.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves the cyclization of a β-dicarbonyl compound with hydroxylamine (B1172632) or a related reagent. The specific synthetic route can be adapted to introduce various substituents on the isoxazole (B147169) ring.

General Synthesis Example (this compound-4-carboxylic acid): A solution of hydroxylamine hydrochloride and sodium acetate (B1210297) is reacted with (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol. The resulting ethyl this compound-4-carboxylate is then hydrolyzed by refluxing with a mixture of acetic acid, water, and concentrated hydrochloric acid to yield the final product.[5]

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.[5] The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Instrumentation: A CCD area-detector diffractometer is commonly used.

-

Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is typically employed.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

-

Data Collection Strategy: A series of frames are collected at different crystal orientations (ω and φ scans) to ensure a complete dataset.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

-

Software: Programs such as SHELXS and SHELXL are widely used for structure solution and refinement.

-

Refinement Method: Full-matrix least-squares on F² is the standard method.

-

Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the intermolecular interactions that stabilize the crystal lattice of this compound derivatives.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions in the solid state. This information is fundamental for understanding their structure-activity relationships and for the design of new therapeutic agents. The methodologies outlined in this guide represent the standard practices in the field of small-molecule crystallography and are essential for the comprehensive characterization of these important heterocyclic compounds.

References

- 1. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. iucrdata.iucr.org [iucrdata.iucr.org]

- 5. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of Novel 5-Methylisoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the biological screening of novel this compound derivatives, focusing on key therapeutic areas such as oncology, inflammation, and infectious diseases. Detailed experimental protocols, structured quantitative data, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and development in this promising area.

I. In Vitro Cytotoxicity and Anticancer Activity

A critical initial step in the evaluation of novel this compound compounds is the assessment of their cytotoxic potential against various cancer cell lines. This screening helps identify compounds with promising anticancer activity and provides insights into their mechanisms of action.

Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |

| Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) | Colon 38 | Cytotoxicity Assay | 2.5 | [1][2] |

| Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) | CT-26 | Cytotoxicity Assay | 2.5 | [1][2] |

| 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 | Cytotoxicity Assay | 2.63 µM | [3] |

| 5 (3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole) | MCF-7 | Cytotoxicity Assay | 3.09 µM | [3] |

| Compound 23 (6-hydroxy coumarin (B35378) ortho substituted isoxazole) | PC-3 | Cytotoxicity Assay | Potent | [4] |

| Compound 5 | PC-3 | Cytotoxicity Assay | 3.56 µM | [5] |

| Compound 4b | PC-3 | Cytotoxicity Assay | 8.99 µM | [5] |

| Compound 4a | PC-3 | Cytotoxicity Assay | 10.22 µM | [5] |

| Compound 4c | MDA-MB-231 | Cytotoxicity Assay | 8.5 µM | [5] |

Experimental Protocols: Cytotoxicity Assays

A multi-parametric approach is recommended for a comprehensive understanding of a compound's cytotoxic profile.[6]

1. MTT Assay (Cell Viability)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

-

Materials: 96-well flat-bottom plates, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO).[6]

-

Protocol:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of the test compound.

-

After the desired incubation period, add MTT solution to each well and incubate.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.[6]

-

2. Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

This assay quantifies cell membrane damage by measuring the release of LDH from the cytosol of damaged cells into the culture medium.[6]

-

Materials: 96-well plates, LDH assay kit.[6]

-

Protocol:

-

Seed and treat cells with the test compound as in the MTT assay.

-

After incubation, transfer a portion of the cell culture supernatant to a new plate.

-

Add the LDH reaction mixture to each well.

-

Incubate and then measure the absorbance.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control.[6]

-

3. Annexin V/Propidium Iodide (PI) Staining (Apoptosis Detection)

This flow cytometry-based assay differentiates between early apoptotic, late apoptotic, and necrotic cells.[6]

-

Materials: Annexin V-FITC, Propidium Iodide, Binding Buffer.

-

Protocol:

-

Treat cells with the test compound.

-

Harvest and wash the cells.

-

Resuspend cells in Binding Buffer.

-

Add Annexin V-FITC and PI, and incubate in the dark.

-

Analyze the cells by flow cytometry.[6]

-

4. Caspase-3/7 Activity Assay (Apoptosis Execution)

This assay measures the activity of key executioner caspases in the apoptotic pathway.[6]

-

Materials: 96-well plates, Caspase-Glo® 3/7 Assay System.[6]

-

Protocol:

-

Seed and treat cells with the test compound.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature.

-

Measure luminescence using a microplate reader.[6]

-

Visualizations: Workflows and Signaling Pathways

II. Anti-inflammatory Activity

Several this compound derivatives have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of key enzymes in the arachidonic acid pathway.

Data Summary: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound ID | Assay | Target Enzyme | IC50 | Reference |

| Compound 13 | Carrageenan-induced paw edema | In vivo | Most Potent | |

| Compound 2 | Carrageenan-induced paw edema | In vivo | Least Potent | |

| C3 | 5-LOX Inhibition | 5-LOX | 8.47 µM | [8][9] |

| C5 | 5-LOX Inhibition | 5-LOX | 10.48 µM | [8][9] |

| C6 | 5-LOX Inhibition | 5-LOX | 3.67 µM | [8] |

| C6 | COX-2 Inhibition | COX-2 | 0.55 µM | [10] |

| C5 | COX-2 Inhibition | COX-2 | 0.85 µM | [10] |

| C3 | COX-2 Inhibition | COX-2 | 0.93 µM | [10] |

| AC2 | Carbonic Anhydrase Inhibition | Carbonic Anhydrase | 112.3 µM | [3] |

| AC3 | Carbonic Anhydrase Inhibition | Carbonic Anhydrase | 228.4 µM | [3] |

Experimental Protocols: Enzyme Inhibition Assays

1. COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, which are critical in the synthesis of prostaglandins.

-

Materials: COX-1 or COX-2 enzyme, arachidonic acid (substrate), assay buffer, plate reader.

-

Protocol:

-

Pre-incubate the enzyme with the test compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the enzymatic activity by measuring the production of a specific product (e.g., prostaglandin (B15479496) E2) or the consumption of a cofactor.

-

Calculate the percentage of inhibition and determine the IC50 value.[10]

-

2. 5-LOX Inhibition Assay

This assay evaluates the inhibition of 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes.[8][11]

-

Materials: 5-LOX enzyme, linoleic acid or arachidonic acid (substrate), assay buffer, spectrophotometer.

-

Protocol:

-

Incubate the 5-LOX enzyme with the test compound.

-

Add the substrate to start the reaction.

-

Measure the formation of the hydroperoxy product by monitoring the change in absorbance at a specific wavelength.

-

Calculate the IC50 value from the dose-response curve.[8]

-

Visualization: Inflammatory Pathway

III. Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.

Data Summary: Antimicrobial and Antifungal Activity

| Compound ID | Organism | Assay | MIC (µg/mL) | Reference |

| Compound 5g | Botrytis cinerea | Antifungal Assay | EC50: 1.95 | [12] |

| Compound 10 | Mycobacterium tuberculosis H37Rv | MABA | 3.125 µM | |

| Compound 14 | Mycobacterium tuberculosis H37Rv | MABA | 3.125 µM | |

| Compound 9 | Mycobacterium tuberculosis H37Rv | MABA | 6.25 µM | |

| Compound 13 | Mycobacterium tuberculosis H37Rv | MABA | 6.25 µM | |

| Compound 9 | Bacillus subtilis | Serial Dilution | 6.25 µM | |

| Compound 13 | Escherichia coli | Serial Dilution | 6.25 µM | |

| 178f | E. coli MTCC 443 | Turbidometric Method | 95 | [13] |

| 178e | S. aureus MTCC 96 | Turbidometric Method | 95 | [13] |

| 178d | S. aureus MTCC 96 | Turbidometric Method | 100 | [13] |

Experimental Protocols: Antimicrobial Assays

1. Disk Diffusion Assay

This qualitative screening method assesses the susceptibility of microorganisms to the test compounds.

-

Materials: Agar (B569324) plates, microbial culture, sterile paper disks, test compound solutions.

-

Protocol:

-

Prepare a lawn of the microbial culture on an agar plate.

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Place the disks on the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disk.[1]

-

2. Broth Microdilution Method (MIC Determination)

This quantitative method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

-

Materials: 96-well microtiter plates, microbial inoculum, broth medium, test compound solutions.

-

Protocol:

3. Antifungal Activity Assay

Similar to antibacterial assays, the activity against fungi can be evaluated using methods like the disc diffusion method on Sabouraud dextrose agar.[15]

-

Materials: Sabouraud dextrose agar plates, fungal culture, sterile paper disks, test compound solutions in DMSO.

-

Protocol:

-

Seed the agar plates with the fungal culture.

-

Impregnate disks with the test compound and place them on the agar.

-

Incubate and measure the zones of inhibition.[15]

-

Visualization: Antimicrobial Screening Workflow

References

- 1. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antifungal activity of this compound-4-carboxylic oxime esters [nyxxb.cn]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

An In-depth Technical Guide to the Exploratory Reactions and Derivatization of 5-Methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. Its unique electronic properties and versatile reactivity make it an attractive starting point for the synthesis of diverse molecular architectures in drug discovery. This technical guide provides a comprehensive overview of the core exploratory reactions and derivatization strategies for this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in the design and execution of synthetic routes.

Synthesis of this compound Derivatives

The derivatization of the this compound core can be achieved at various positions, with the 3-, 4-, and the 5-methyl positions being the most common sites for functionalization.

Derivatization at the C-3 Position: Synthesis of this compound-3-carboxamides

A common derivatization route involves the synthesis of this compound-3-carboxamides, which have shown potential as antitubercular and antibacterial agents.[1] The general synthetic scheme involves the initial preparation of this compound-3-carboxylic acid, followed by conversion to the acid chloride and subsequent amidation.

Experimental Protocol: Synthesis of this compound-3-carboxamide [2]

-

Step 1: Condensation and Cyclization. In a reaction vessel, a mixed solution of dimethyl oxalate (B1200264) (59g), acetone (B3395972) (45g), and methanol (B129727) (100ml) is added dropwise to a stirred solution of sodium methoxide (B1231860) (180g, 28% content) at 0-10 °C over approximately 2 hours. The reaction is allowed to proceed for an additional 3 hours at the same temperature. After cooling to 10 °C, sulfuric acid is slowly added to adjust the pH to 4-5. Hydroxylamine (B1172632) hydrochloride (45g) is then added, and the mixture is refluxed for 8 hours.

-

Step 2: Ammonification. After cooling to 10 °C, ammonia (B1221849) gas is bubbled through the solution until saturation, maintaining the temperature at 20-25 °C.

-

Step 3: Isolation. The methanol is removed under reduced pressure. Water (500ml) is added, and the mixture is heated to 70 °C with stirring for 2 hours. After cooling to 20 °C, the solid product is collected by filtration, washed with water until neutral, and dried to yield this compound-3-carboxamide.

Yield: 48.5g (77%), Melting Point: 168-169 °C.[2]

Derivatization at the C-4 Position: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid

The introduction of functional groups at the C-4 position can be achieved through various synthetic routes. One example is the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid, a non-proteinogenic β-amino acid with applications in peptide synthesis.[2][3]

Experimental Protocol: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid [2]

-

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate. Triethyl orthoacetate is mixed with ethyl cyanoacetate (B8463686) (1:1 molar ratio) in a round-bottom flask with a catalytic amount of DMAP. The mixture is heated to 110 °C, and the ethanol (B145695) formed during the reaction is removed. After cooling, the precipitate is filtered and washed with 10% HCl.

-

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. The product from Step 1 is dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol. The mixture is stirred for 24 hours at room temperature. The excess ethanol is evaporated, and the resulting precipitate is filtered, washed with water, and dried.

-

Step 3: Hydrolysis to 5-amino-3-methyl-4-isoxazolecarboxylic acid. The solid from Step 2 is dissolved in a 10% NaOH solution and heated to 70 °C. After cooling, the pH is adjusted to 4 with HCl. The resulting precipitate is filtered, washed with water, and dried.

Reactions at the 5-Methyl Group

The methyl group at the C-5 position is a key handle for further derivatization, primarily through deprotonation (lithiation).

Lithiation of the 5-Methyl Group

The protons of the 5-methyl group are acidic enough to be removed by strong bases like n-butyllithium, forming a lithiated intermediate that can react with various electrophiles. This allows for the introduction of a wide range of functional groups at this position.

Experimental Protocol: General Procedure for Lithiation of 3-Substituted-5-methylisoxazoles

-

Caution: n-Butyllithium and tert-butyllithium (B1211817) are pyrophoric and must be handled under an inert atmosphere with appropriate safety precautions.[1]

-

Procedure: A solution of the 3-substituted-5-methylisoxazole in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -70 °C under an argon atmosphere.[1] A solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise, maintaining the temperature below -65 °C. The resulting solution is stirred at this temperature for a specified time (e.g., 10 minutes) to ensure complete formation of the lithiated species.

-

Reaction with Electrophiles: The desired electrophile (e.g., carbon dioxide, alkyl halides, aldehydes, ketones) is then added to the solution at -70 °C. The reaction mixture is allowed to warm to room temperature slowly.

-

Work-up: The reaction is quenched with a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by an appropriate method such as distillation or chromatography.

C-H Functionalization of the Isoxazole (B147169) Ring

Direct C-H functionalization offers an atom-economical approach to introduce substituents onto the isoxazole ring, avoiding the need for pre-functionalized starting materials.

Palladium-Catalyzed C-5 Arylation

The C-5 position of the isoxazole ring can be selectively arylated using palladium catalysis. This reaction typically involves the use of an aryl iodide as the coupling partner.

Experimental Protocol: Palladium-Catalyzed Direct C-5 Arylation of Isoxazoles [4]

-

Reaction Setup: In a reaction vessel, PdCl₂(MeCN)₂ (5 mol%), 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz) (10 mol%), and AgF (2 equivalents) are combined with the isoxazole substrate and the aryl iodide in N,N-dimethylacetamide (DMA).

-

Reaction Conditions: The mixture is heated at 100 °C for 24 hours under an inert atmosphere.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent and filtered. The filtrate is then subjected to an aqueous work-up, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to afford the 5-arylisoxazole.

Ring-Opening Reactions

A characteristic feature of the isoxazole ring is its susceptibility to ring-opening reactions, which can be a powerful tool for the synthesis of other acyclic and heterocyclic structures.

Reductive Ring Opening

The N-O bond of the isoxazole ring can be cleaved under reductive conditions, for example, using Raney Nickel as a catalyst. This reaction typically yields β-aminoenones.

Experimental Protocol: Reductive Ring Opening with Raney Nickel [5]

-